molecular formula C7H6Br2O2 B1617350 2,4-Dibromo-6-(hydroxymethyl)phenol CAS No. 2183-54-2

2,4-Dibromo-6-(hydroxymethyl)phenol

Cat. No. B1617350
M. Wt: 281.93 g/mol
InChI Key: AXRZRBIBAABFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08907032B2

Procedure details

To a stirred solution of 3,5-dibromosalicylaldehyde (10.6 grams, 38 mmol) in MeOH (70 mL), was added NaBH4 (4.3 grams, 115 mmol) in small portions and the solution was stirred for 1.5 hours. Another batch of NaBH4 (2.0 grams, 52 mmol) was added in small portions and the mixture was stirred for another 2 hours. The solvent was removed under vacuum and the resulting white solid was re-precipitated in water. The product was collected as a white solid by vacuum filtration (10.1 grams, 94% yield).
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[C:4]([CH:5]=[O:6])[C:3]=1[OH:11].[BH4-].[Na+]>CO>[OH:11][C:3]1[C:2]([Br:1])=[CH:9][C:8]([Br:10])=[CH:7][C:4]=1[CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
BrC1=C(C(C=O)=CC(=C1)Br)O
Name
Quantity
4.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting white solid was re-precipitated in water
FILTRATION
Type
FILTRATION
Details
The product was collected as a white solid by vacuum filtration (10.1 grams, 94% yield)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
OC1=C(C=C(C=C1Br)Br)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.